Dfmti
Overview
Description
MK-5435 is a synthetic organic compound known for its potent and selective antagonistic activity towards metabotropic glutamate receptor 1 (mGluR1). This compound is primarily used in scientific research to study the modulation of mGluR1 receptors, which are part of the group C family of G-protein coupled receptors .
Preparation Methods
The synthesis of MK-5435 involves several steps, starting with the preparation of the 2-chloropyridine precursor. This precursor undergoes nucleophilic displacement with potassium fluoride to introduce the fluorine-18 radioisotope, resulting in the formation of [18F]MK-1312 . The synthetic route requires precise reaction conditions, including controlled temperatures and specific reagents to ensure high purity and yield of the final product .
Chemical Reactions Analysis
MK-5435 primarily undergoes reactions typical of organic compounds, such as nucleophilic substitution and oxidation-reduction reactions. Common reagents used in these reactions include potassium fluoride for nucleophilic displacement and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically fluorinated derivatives of the original compound .
Scientific Research Applications
MK-5435 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the behavior of mGluR1 receptors. In biology, it is used to investigate the role of mGluR1 receptors in cellular signaling pathways. In medicine, MK-5435 is explored as a potential therapeutic candidate for conditions involving mGluR1 receptor dysregulation . Additionally, it is used in positron emission tomography (PET) studies to quantify mGluR1 receptor occupancy .
Mechanism of Action
MK-5435 acts as an allosteric negative modulator of mGluR1 receptors. By binding to a site distinct from the active site, it inhibits the receptor’s activity, thereby reducing the mobilization of intracellular calcium ions in response to glutamate stimulation . This modulation affects various molecular targets and pathways involved in cellular signaling, making it a valuable tool for studying mGluR1 receptor functions .
Comparison with Similar Compounds
MK-5435 is unique in its high potency and selectivity towards mGluR1 receptors. Similar compounds include other mGluR1 antagonists such as [18F]MK-1312, which is used as a PET tracer for quantifying mGluR1 receptor occupancy . Compared to these compounds, MK-5435 demonstrates superior selectivity and efficacy, making it a preferred choice for research applications .
Properties
IUPAC Name |
5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-2-propan-2-yl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-11(2)25-10-14-8-13(4-6-16(14)20(25)27)19-12(3)26(24-23-19)18-7-5-15(21)9-17(18)22/h4-9,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZVYGIANGOHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)C(=O)N(C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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